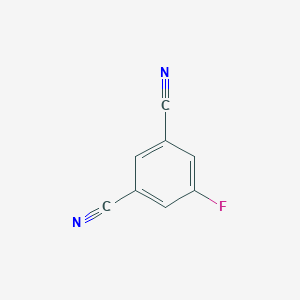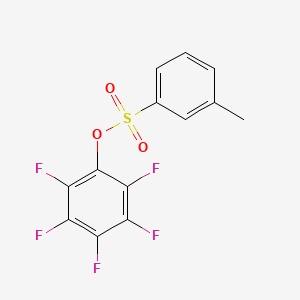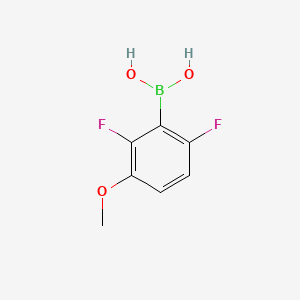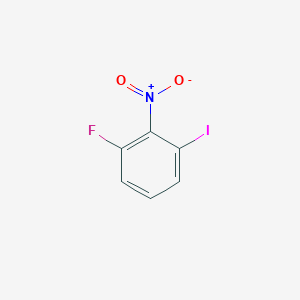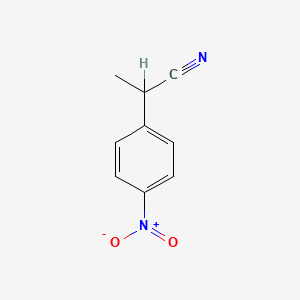
2-(4-ニトロフェニル)プロパンニトリル
概要
説明
2-(4-Nitrophenyl)propanenitrile is an organic compound with the molecular formula C9H8N2O2 It is characterized by a nitrophenyl group attached to a propanenitrile moiety
科学的研究の応用
2-(4-Nitrophenyl)propanenitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a precursor for drug development.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
作用機序
Target of Action
This compound is a nitrile compound, and nitriles are known to interact with various enzymes and receptors in the body . .
Mode of Action
As a nitrile compound, it may undergo metabolism in the body to form other active compounds . The interaction of these metabolites with their targets can lead to various physiological changes. The exact mechanism needs to be elucidated through detailed studies.
Biochemical Pathways
Nitrile compounds can be metabolized in the body through various pathways, leading to the formation of different metabolites These metabolites can then interact with various biochemical pathways, leading to downstream effects
Pharmacokinetics
As a nitrile compound, it is likely to be absorbed in the gastrointestinal tract and distributed throughout the body . It may be metabolized in the liver and other tissues to form active metabolites. The compound and its metabolites are likely to be excreted through the kidneys . The impact of these properties on the bioavailability of the compound needs to be studied further.
Result of Action
The molecular and cellular effects of 2-(4-Nitrophenyl)propanenitrile’s action are not well-documented. Depending on its targets and mode of action, this compound can have various effects at the molecular and cellular levels. These effects can include changes in enzyme activity, alterations in cell signaling pathways, and effects on cell growth and survival
Action Environment
The action of 2-(4-Nitrophenyl)propanenitrile can be influenced by various environmental factors. These can include the pH and temperature of the body, the presence of other compounds, and the individual’s health status These factors can affect the absorption, distribution, metabolism, and excretion of the compound, thereby influencing its efficacy and stability
生化学分析
Biochemical Properties
2-(4-Nitrophenyl)propanenitrile plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as farnesyl pyrophosphate synthase, which is crucial in the biosynthesis of isoprenoids . The interaction between 2-(4-Nitrophenyl)propanenitrile and farnesyl pyrophosphate synthase involves binding to the enzyme’s active site, leading to inhibition of its activity. This inhibition can affect the downstream production of essential biomolecules, thereby influencing various metabolic pathways.
Cellular Effects
The effects of 2-(4-Nitrophenyl)propanenitrile on cellular processes are profound. In studies involving Trypanosoma cruzi, the compound has been shown to inhibit the growth of epimastigote forms and cause lysis of trypomastigote forms . These effects are indicative of the compound’s potential as an antiparasitic agent. Additionally, 2-(4-Nitrophenyl)propanenitrile influences cell signaling pathways, gene expression, and cellular metabolism by disrupting the normal functioning of key enzymes and proteins.
Molecular Mechanism
At the molecular level, 2-(4-Nitrophenyl)propanenitrile exerts its effects through specific binding interactions with biomolecules. The compound’s ability to inhibit farnesyl pyrophosphate synthase is a prime example of its mechanism of action . By binding to the enzyme’s active site, 2-(4-Nitrophenyl)propanenitrile prevents the synthesis of farnesyl pyrophosphate, a critical intermediate in the production of isoprenoids. This inhibition leads to a cascade of effects on cellular metabolism and gene expression, ultimately affecting cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-(4-Nitrophenyl)propanenitrile have been observed to change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that 2-(4-Nitrophenyl)propanenitrile remains stable under controlled conditions, allowing for consistent results in in vitro and in vivo experiments . Prolonged exposure to the compound can lead to gradual degradation, which may alter its efficacy and impact on cells.
Dosage Effects in Animal Models
The effects of 2-(4-Nitrophenyl)propanenitrile vary with different dosages in animal models. At lower doses, the compound has been shown to inhibit the growth of parasites without causing significant toxicity . At higher doses, 2-(4-Nitrophenyl)propanenitrile can exhibit toxic effects, including cellular damage and adverse physiological responses. These dosage-dependent effects highlight the importance of optimizing the concentration of the compound for therapeutic applications.
Metabolic Pathways
2-(4-Nitrophenyl)propanenitrile is involved in several metabolic pathways, particularly those related to isoprenoid biosynthesis. The compound interacts with enzymes such as farnesyl pyrophosphate synthase, affecting the production of key intermediates in these pathways . This interaction can lead to changes in metabolic flux and alterations in metabolite levels, ultimately influencing cellular metabolism and function.
Transport and Distribution
The transport and distribution of 2-(4-Nitrophenyl)propanenitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The distribution of 2-(4-Nitrophenyl)propanenitrile is influenced by factors such as cellular uptake mechanisms and binding affinity to intracellular proteins.
Subcellular Localization
The subcellular localization of 2-(4-Nitrophenyl)propanenitrile is critical for its activity and function. The compound is directed to specific compartments or organelles within the cell, where it can interact with target biomolecules . Post-translational modifications and targeting signals play a role in guiding 2-(4-Nitrophenyl)propanenitrile to its site of action, ensuring its effective participation in biochemical reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Nitrophenyl)propanenitrile typically involves the reaction of 4-nitrobenzaldehyde with malononitrile in the presence of a base such as piperidine. The reaction proceeds via a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods: Industrial production methods for 2-(4-Nitrophenyl)propanenitrile may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Types of Reactions:
Reduction: 2-(4-Nitrophenyl)propanenitrile can undergo reduction reactions to form corresponding amines. Common reducing agents include hydrogen gas in the presence of a catalyst such as palladium on carbon.
Substitution: The nitro group in 2-(4-Nitrophenyl)propanenitrile can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Reagents such as sodium methoxide or potassium tert-butoxide are often used.
Oxidation: Although less common, the compound can also undergo oxidation reactions under specific conditions to form nitroso or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: Hydrogen gas, palladium on carbon, ethanol as solvent.
Substitution: Sodium methoxide, potassium tert-butoxide, dimethyl sulfoxide as solvent.
Oxidation: Potassium permanganate, acetic acid as solvent.
Major Products Formed:
Reduction: 2-(4-Aminophenyl)propanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Nitroso derivatives or other oxidized forms.
類似化合物との比較
- 2-(4-Fluorophenyl)propanenitrile
- 2-(4-Chlorophenyl)propanenitrile
- 2-(4-Methylphenyl)propanenitrile
Comparison: 2-(4-Nitrophenyl)propanenitrile is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and biological activity. Compared to its fluorinated, chlorinated, or methylated analogs, the nitro compound exhibits different reactivity patterns in reduction, substitution, and oxidation reactions. Additionally, the biological activities of the nitro compound may differ significantly from those of its analogs due to the unique properties of the nitro group.
特性
IUPAC Name |
2-(4-nitrophenyl)propanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O2/c1-7(6-10)8-2-4-9(5-3-8)11(12)13/h2-5,7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPKTMACPAKCKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC=C(C=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90964960 | |
| Record name | 2-(4-Nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
50712-63-5 | |
| Record name | α-Methyl-4-nitrobenzeneacetonitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=50712-63-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Nitrophenyl)propiononitrile | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050712635 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(4-Nitrophenyl)propanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90964960 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-nitrophenyl)propiononitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.051.556 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of 2-(4-nitrophenyl)propanenitrile in the synthesis of substituted imidazolidine-2,4-diones?
A1: 2-(4-Nitrophenyl)propanenitrile acts as a crucial building block in the multi-step synthesis of substituted 5-methyl-3,5-diphenylimidazolidine-2,4-diones []. The process involves reacting it with substituted phenyl isocyanates to form substituted 1-(1-cyanoethyl-1-phenyl)-3-phenylureas. These ureas then undergo a series of reactions in anhydrous phosphoric acid, ultimately yielding the desired imidazolidine-2,4-diones.
Q2: How does the presence of a nitro group in 2-(4-nitrophenyl)propanenitrile influence the reaction pathway and the properties of the final products?
A2: The electron-withdrawing nature of the nitro group in 2-(4-nitrophenyl)propanenitrile influences both the reactivity of the molecule and the properties of the final imidazolidine-2,4-diones. The nitro group enhances the electrophilicity of the nitrile group, facilitating its reaction with nucleophiles like amines. Furthermore, the presence of the nitro group in the final imidazolidine-2,4-dione structure can impact its acidity (pKa), influencing its chemical and potentially biological activity [].
Q3: What structural information about 2-(4-nitrophenyl)propanenitrile and related compounds can be obtained from the research papers?
A3: While the first paper focuses on the synthetic pathway and kinetics of imidazolidine-2,4-dione formation [], the second paper delves into the crystal structure of 2-(4-nitrophenyl)-2-(phenylamino)propanenitrile, a derivative of 2-(4-nitrophenyl)propanenitrile []. This structural data provides valuable insights into the spatial arrangement of atoms within the molecule, bond lengths, and bond angles, which can be crucial for understanding its reactivity and potential interactions with biological targets.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
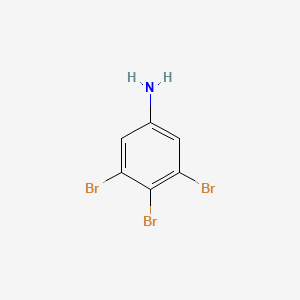

![4-[(3-Fluorobenzyl)oxy]benzenecarboxylic acid](/img/structure/B1304859.png)
![4-[(3-Fluorobenzyl)oxy]benzenecarbohydrazide](/img/structure/B1304860.png)
![3-[3-(Trifluoromethyl)phenoxy]-2-butanone](/img/structure/B1304861.png)
![4-{[5-(Trifluoromethyl)pyridin-2-yl]oxy}aniline](/img/structure/B1304862.png)
